tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate
Description
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core. Its structure incorporates a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4, with a tert-butyl carbamate protecting group at the 7-position. Its reactivity is influenced by the electron-withdrawing thioxo and oxo groups, which modulate its stability and interaction with biological targets or optical materials .
Properties
Molecular Formula |
C12H17N3O3S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H17N3O3S/c1-12(2,3)18-11(17)15-5-4-7-8(6-15)13-10(19)14-9(7)16/h4-6H2,1-3H3,(H2,13,14,16,19) |
InChI Key |
WLPSXKLBMRLKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
-
Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) or solvent-free conditions are preferred to enhance reaction rates.
-
Catalysts : Acidic catalysts such as trifluoromethanesulfonic acid (0.5 equiv.) under heated conditions (110°C) improve yields by facilitating enamine formation and cyclization.
-
Temperature Control : Reactions conducted at –10°C to 0°C minimize side products during Boc protection steps.
Multi-Component Reactions (MCRs) for Streamlined Synthesis
MCRs offer a one-pot route to assemble the target compound efficiently. A protocol adapted from Wang et al. combines 6-aminouracil, terephthalaldehyde, and thiobarbituric acid in ethanol to generate bis-heterocycles via Knoevenagel condensation and subsequent cyclization. For the target molecule, modifying this method with tert-butyl carbamate and thiourea yields the desired product.
Optimized MCR Workflow
-
Reactants :
-
6-Aminouracil (1.0 equiv.)
-
tert-Butyl carbamate (1.2 equiv.)
-
Thiourea (1.5 equiv.)
-
Glutaraldehyde (1.0 equiv.)
-
-
Conditions :
Thioxo Group Introduction and Boc Protection
The thioxo group at position 2 is introduced via sulfurization reagents. Lawesson’s reagent (2.0 equiv.) in toluene at 110°C selectively converts carbonyl groups to thioxo moieties without affecting the Boc group. Concurrently, Boc protection is achieved using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of N,N-diisopropylethylamine (DIPEA) at 0–10°C.
Critical Purification Steps
-
Extraction : Ethyl acetate washes followed by 1M HCl and NaCl solutions remove unreacted amines and acids.
-
Crystallization : Dropwise addition of normal heptane to concentrated organic phases yields high-purity solids (99.0–99.6% by HPLC).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
The formation of the pyrido-pyrimidine core proceeds through enamine-imine tautomerization , where the amine group of 4-oxo-L-proline attacks the carbonyl carbon of glutaraldehyde, followed by dehydration. A competing side reaction involves over-sulfurization , leading to disulfide byproducts when Lawesson’s reagent is used in excess. Mitigation strategies include stoichiometric control and incremental reagent addition.
Scalability and Industrial Feasibility
The cyclocondensation method is highly scalable, with patent data indicating reproducible yields (>85%) at kilogram scales. Key considerations for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of pharmacological activities that make it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound show promising antimicrobial properties. A study by De Gruyter highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
Anti-inflammatory Properties
Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit specific pathways involved in inflammation, making it a potential therapeutic agent for conditions such as arthritis .
Anticancer Activity
Preliminary studies have demonstrated that tert-butyl 4-oxo-2-thioxo compounds can induce apoptosis in cancer cells. This suggests a possible role in cancer therapy, particularly for tumors resistant to conventional treatments .
Agrochemical Applications
The compound's unique structure may also lend itself to applications in agriculture.
Pesticide Development
Due to its biological activity, there is potential for this compound to be developed into a pesticide. Its ability to disrupt metabolic processes in pests could lead to effective pest management solutions .
Plant Growth Regulators
There are indications that similar compounds can act as growth regulators in plants. Further research could explore how this specific compound influences plant growth and yield .
Materials Science Applications
The structural properties of tert-butyl 4-oxo-2-thioxo compounds may also be exploited in materials science.
Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve overall material performance .
Nanomaterials
Recent advancements suggest that derivatives of this compound could be utilized in the fabrication of nanomaterials, which have applications ranging from electronics to medicine due to their unique size-dependent properties .
Data Table: Summary of Applications
Case Studies
Several case studies have been documented that illustrate the practical applications of tert-butyl 4-oxo-2-thioxo compounds:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups.
- Inflammation Model : In vivo studies using animal models showed reduced inflammation markers after administration of the compound, indicating its potential as an anti-inflammatory drug.
- Polymer Development : Research on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to conventional polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxo group allows for interactions with thiol-containing proteins, potentially leading to the disruption of cellular processes. Additionally, the pyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrido[3,4-d]pyrimidine Derivatives
Key Observations :
- The thieno-fused derivative () replaces the thioxo group with a sulfur-containing fused ring, significantly altering electronic conjugation and steric bulk .
Key Observations :
- Chlorination (e.g., POCl₃) is a common strategy for introducing halogens at position 4, whereas thioxo groups may require thionation reagents like Lawesson’s reagent .
- Asymmetric synthesis () highlights the challenge of stereocontrol in pyrido[3,4-d]pyrimidines, necessitating chiral catalysts or resolution techniques .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Chloro derivatives exhibit higher boiling points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Stability and Reactivity
- The thioxo group in the target compound may render it susceptible to oxidation or hydrolysis under acidic/alkaline conditions, unlike the more stable chloro or tert-butyl-protected hydroxy groups .
- Thieno-fused derivatives () exhibit enhanced aromatic stability but reduced reactivity toward electrophilic substitution compared to the non-fused target compound .
Biological Activity
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity based on various studies, including antimicrobial properties and structural analysis.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 283.35 g/mol. The compound has been characterized through various techniques including X-ray crystallography which provided insights into its three-dimensional structure and intermolecular interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its efficacy against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard methods such as agar diffusion and microdilution assays.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 50 |
| Escherichia coli | 15 | 25 |
| Bacillus subtilis | 18 | 10 |
| Candida albicans | 14 | 30 |
These results indicate that the compound exhibits selective antimicrobial activity particularly against Bacillus subtilis and Staphylococcus aureus strains.
The proposed mechanism of action for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis. This is similar to the action of meropenem, a known antibiotic. The ability to target resistant strains adds to its therapeutic potential.
Structural Analysis
The crystal structure analysis revealed significant details about the molecular conformation and intermolecular interactions. The compound forms one-dimensional chains via N—H⋯N hydrogen bonds in the solid state. This structural insight is crucial for understanding how modifications to the molecule might influence its biological activity.
Table 2: Structural Parameters from X-ray Crystallography
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 8.682 |
| b (Å) | 9.700 |
| c (Å) | 11.273 |
| α (°) | 90.681 |
| β (°) | 112.624 |
| γ (°) | 112.632 |
Case Studies
One notable study involved the synthesis and biological evaluation of similar derivatives where modifications in the thioxo group resulted in enhanced antimicrobial properties. These findings suggest that structural variations can significantly impact biological activity.
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic annulation. A representative approach involves: (i) Condensation of a pyrimidine precursor (e.g., 2-thioxo-pyrimidine derivatives) with a bicyclic amine under basic conditions (e.g., K₂CO₃ in DMF). (ii) Protection of the amine group using tert-butyloxycarbonyl (Boc) via Boc-anhydride in the presence of a catalyst like DMAP. (iii) Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) . Critical parameters include temperature control (0–25°C) and inert atmosphere (N₂/Ar) to prevent Boc-group decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and pyrido-pyrimidine core protons (δ 3.0–4.5 ppm for cyclic CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Yield discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Switching to THF or dichloromethane can mitigate this .
- Catalyst Loading : Adjusting DMAP or Pd-based catalyst concentrations (e.g., 5–10 mol%) improves coupling efficiency in spirocyclic intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) optimizes cyclization while minimizing Boc-group cleavage. Documented yields range from 60–80% in scaled reactions .
Q. What computational strategies predict regioselectivity in functionalizing the pyrido-pyrimidine core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur at C2 vs. carbonyl at C4).
- Molecular Dynamics (MD) : Simulates solvent effects on transition states for substituent addition (e.g., methyl vs. phenyl groups) .
- Docking Studies : For kinase-targeting derivatives, docking into MST3/4 kinase active sites (PDB: 4ZCI) predicts binding affinity and selectivity .
Q. How can researchers optimize selectivity for sulfur vs. oxygen nucleophilic substitution at the C2 position?
- Methodological Answer :
- Leaving Group Tuning : Replace chloride with triflate (OTf) to enhance electrophilicity at C2, favoring sulfur nucleophiles (e.g., thiourea) .
- Base Selection : Use weak bases (e.g., NaHCO₃) to minimize deprotection of the Boc group while promoting thiolate formation .
- Kinetic Control : Low-temperature (–10°C) reactions favor sulfur substitution due to lower activation energy compared to oxygen pathways .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (similar to pyrimidine analogs) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Waste Disposal : Quench with 10% aqueous citric acid to neutralize residual Boc-protecting agents before disposal .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Studies : Conduct stability assays in buffers (pH 1–7) with HPLC monitoring. Boc groups hydrolyze rapidly below pH 3, but the pyrido-pyrimidine core remains intact at pH 5–7 .
- Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc or Alloc groups, which cleave under milder conditions .
Experimental Design
Q. What strategies validate the compound’s activity in kinase inhibition assays?
- Methodological Answer :
- Kinase Profiling : Test against a panel of STE20-family kinases (e.g., MST3/4) using ATP-competitive ELISA assays. IC₅₀ values <100 nM indicate high selectivity .
- Negative Controls : Include structurally related analogs lacking the 2-thioxo group to confirm the sulfur moiety’s role in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
